(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride

Description

Chemical Identity and Nomenclature

(2S)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride possesses a well-defined chemical identity with multiple systematic naming conventions reflecting its structural complexity. The compound is registered under the Chemical Abstracts Service number 1389320-33-5 for the (2S) stereoisomer in its hydrochloride salt form. The systematic International Union of Pure and Applied Chemistry name describes the compound as this compound, which precisely indicates the stereochemical configuration at the second carbon position.

The molecular formula of the hydrochloride salt is represented as C5H11ClF3N, with a molecular weight of 177.59 grams per mole. The base amine form, without the hydrochloride, corresponds to the molecular formula C5H10F3N and possesses a molecular weight of 141.13 grams per mole. This nomenclature system clearly distinguishes between the free base and its hydrochloride salt form, which is crucial for understanding the compound's properties and applications.

Alternative nomenclature includes several synonyms that reflect different naming conventions and historical usage patterns. These include (S)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride and (S)-1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride. The compound also relates to the racemic mixture known as DL-2-Amino-1,1,1-trifluoro-3-methylbutane, which carries the Chemical Abstracts Service number 1582-18-9.

Structural Characteristics

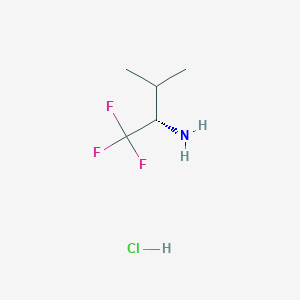

The structural characteristics of this compound are defined by several key molecular features that contribute to its unique chemical behavior and biological activity. The compound features a central carbon atom at position 2 that serves as the stereogenic center, bearing the (2S) absolute configuration. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules and indicates the spatial arrangement of substituents around the chiral carbon.

The trifluoromethyl group represents one of the most distinctive structural elements of this compound. The three fluorine atoms are bonded to the terminal carbon (position 1), creating a highly electronegative substituent that significantly influences the compound's electronic distribution and chemical reactivity. This trifluoromethyl group imparts enhanced lipophilicity while simultaneously increasing metabolic stability due to the strength of the carbon-fluorine bonds.

The branched alkyl chain features a methyl substituent at position 3, creating an isopentyl-like backbone structure. This branching pattern contributes to the compound's overall three-dimensional shape and affects its interaction with biological targets. The amino group at position 2 provides the basic functionality characteristic of primary amines, and in the hydrochloride salt form, this nitrogen bears a positive charge through protonation.

The exact mass of the base compound has been determined to be 141.07700 atomic mass units, with a polar surface area of 26.02000 square angstroms and a calculated logarithmic partition coefficient (LogP) of 2.23230. These physicochemical parameters provide important insights into the compound's solubility characteristics and membrane permeability properties.

Historical Context and Research Significance

The historical development of this compound is intrinsically linked to the broader evolution of fluorine chemistry and trifluoromethylation methodologies in organic synthesis. The incorporation of trifluoromethyl groups into organic molecules has been an active area of research since the early investigations by F. Lehmann in 1927, who first studied the relationship between trifluoromethyl groups and biological activity. The foundational work of Frédéric Swarts in 1892, which involved the use of antimony fluoride for trifluoromethyl group introduction, established the groundwork for modern fluorination chemistry.

The development of practical synthetic methodologies for trifluoromethyl amine synthesis has been driven by the recognition that trifluoromethyl groups can significantly enhance the pharmacological properties of bioactive molecules. The McLoughlin-Thrower reaction developed in 1968 represented an early coupling reaction approach for incorporating trifluoromethyl groups, which was later adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylation applications.

Contemporary synthetic approaches to trifluoromethyl amines have evolved to include more sophisticated methodologies, such as the use of bench-stable (Me4N)SCF3 reagent in combination with silver fluoride for room-temperature synthesis. This method has demonstrated particular utility for late-stage introduction of trifluoromethyl groups onto amine functionality, which is directly relevant to the synthesis of compounds like this compound.

The research significance of this compound extends beyond its synthetic accessibility to encompass its applications as a pharmaceutical intermediate and its utility in biochemical studies. The compound has found particular relevance in pharmaceutical intermediates and electronic material intermediates, reflecting the diverse applications of trifluoromethylated building blocks in modern chemical research. The unique electronic properties imparted by the trifluoromethyl group, combined with the stereochemical specificity of the (2S) configuration, make this compound valuable for structure-activity relationship studies in drug discovery programs.

The broader context of trifluoromethyl group incorporation in pharmaceuticals demonstrates the strategic importance of compounds like this compound. Notable pharmaceutical compounds incorporating trifluoromethyl groups include fluoxetine, mefloquine, leflunomide, and numerous other therapeutic agents, illustrating the widespread utility of fluorinated building blocks in medicinal chemistry. This historical precedent underscores the continued research interest in developing new trifluoromethylated intermediates and understanding their chemical behavior.

Properties

IUPAC Name |

(2S)-1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDZKNFDWWBZJN-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389320-33-5 | |

| Record name | (2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2S)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride is an organic compound characterized by a trifluoromethyl group attached to a butan-2-amine backbone. This structural feature significantly influences its chemical properties and biological interactions. Research into its biological activity has revealed potential applications in pharmacology and biochemistry.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with lipid membranes and proteins. This characteristic is crucial for its biological activity, as it can influence enzyme activity and receptor binding.

The mechanism by which this compound exerts its effects involves several key interactions:

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules.

- Ionic Interactions : The compound can engage in ionic interactions due to its charged amine group.

- Enhanced Reactivity : The trifluoromethyl group increases the compound's reactivity, potentially affecting metabolic pathways and signaling mechanisms in cells.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Enzyme Interaction : Studies suggest that the compound may influence the activity of certain enzymes, although specific targets remain under investigation.

- Receptor Binding : Preliminary findings indicate potential binding affinities with various receptors, which could lead to therapeutic applications .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for biological testing.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Appropriate amines and trifluoromethyl reagents |

| Reaction Conditions | Controlled temperature and pressure |

| Yield | High purity yields suitable for biological assays |

Scientific Research Applications

Organic Synthesis

(2S)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated compounds that exhibit unique properties due to the trifluoromethyl group. This application is crucial in creating specialty chemicals that find use in various industrial processes.

Biological Studies

Research indicates that this compound interacts with biological molecules due to its structural features. Key areas of investigation include:

- Enzyme Interaction : The compound has been shown to influence enzyme activities through binding interactions. Its amine group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.

- Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors. This interaction could have implications for neurological research and pharmacology.

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical intermediate or active ingredient. Its unique properties allow for:

- Stabilization of Cellular Structures : Studies have demonstrated that it can stabilize microtubules in neuronal cells, which is critical for maintaining cellular structure and function.

- Metabolic Pathway Modulation : The trifluoromethyl group enhances the compound's ability to influence metabolic pathways through interactions with various biomolecules.

In Vitro Studies

Recent studies have focused on the compound's effects on cellular mechanisms. For instance:

- Microtubule Stability : Research involving QBI293 cells demonstrated that treatment with this compound resulted in increased levels of acetylated α-tubulin. This indicates enhanced microtubule stability crucial for neuronal function.

Ongoing Research Directions

Current investigations aim to further elucidate the interactions between this compound and various enzymes and receptors. Understanding these interactions will provide insights into its potential therapeutic applications and guide future drug development efforts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2R)-Enantiomer

The (2R)-enantiomer (2R)-1,1,1-trifluoro-3-methylbutan-2-amine (CAS 1032181-63-7) shares the same molecular formula (C₅H₁₀F₃N ) but differs in stereochemistry. Key differences include:

| Property | (2S)-Isomer | (2R)-Isomer |

|---|---|---|

| Configuration | S-configuration at C2 | R-configuration at C2 |

| Pharmacological Role | Potential CNS activity (inferred) | Unreported biological activity |

| Synthetic Accessibility | More commonly documented | Rarely synthesized |

The (2S)-enantiomer is prioritized in drug discovery due to its hypothesized target selectivity, a trend observed in other chiral amines like tapentadol ().

Functional Group Analogues

a. (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride ()

This compound replaces the trifluoromethyl group with a phenyl ring, altering electronic and steric properties:

| Property | Target Compound | Phenyl Analogue |

|---|---|---|

| Substituent | -CF₃ (electron-withdrawing) | -C₆H₅ (electron-rich) |

| Lipophilicity (LogP) | Higher (estimated ~2.2) | Lower (due to aromatic polarity) |

| Biological Impact | Enhanced metabolic stability | Potential π-π interactions |

The phenyl analogue’s aromaticity may improve binding to serotonin or dopamine receptors but reduce solubility compared to the trifluoromethyl derivative.

b. (S)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride ()

This compound features a benzene ring directly attached to the amine-bearing carbon:

| Property | Target Compound | Phenylethanamine Analogue |

|---|---|---|

| Structure | Aliphatic branched chain | Aromatic backbone |

| Molecular Weight | 177.60 g/mol | 209.62 g/mol |

| Applications | CNS drug candidates | Intermediate in agrochemicals |

The aromatic analogue’s planar structure may limit blood-brain barrier permeability compared to the aliphatic target compound.

Trifluoroethylamino Derivatives

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () shares a trifluoroethylamino group but incorporates an ester moiety:

| Property | Target Compound | Trifluoroethylamino Ester |

|---|---|---|

| Functional Groups | Primary amine, -CF₃ | Ester, secondary amine |

| Solubility | Higher water solubility (HCl salt) | Lower (ester group increases LogP) |

| Synthetic Use | Drug candidate | Intermediate in peptide synthesis |

The ester derivative’s reduced basicity (due to the electron-withdrawing trifluoroethyl group) contrasts with the target compound’s primary amine reactivity.

Key Differentiators and Implications

Trifluoromethyl Group: Enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues (e.g., memantine hydrochloride in ).

Stereochemistry : The (2S)-configuration may confer selectivity for biological targets, analogous to the enantiomeric specificity of gabapentin ().

Preparation Methods

Stereoselective Alkylation and Amination

One common approach involves the alkylation of trifluoromethylated precursors followed by stereoselective amination:

- Step 1: Preparation of trifluoromethylated butanone or butanal derivatives as starting materials.

- Step 2: Enantioselective amination of the carbonyl intermediate using chiral catalysts or auxiliaries to introduce the (2S) configuration at the amine-bearing carbon.

- Step 3: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

This method ensures the preservation of stereochemistry while incorporating the trifluoromethyl group at the 1-position.

Use of Chiral Building Blocks and Protecting Groups

Another strategy uses chiral building blocks derived from natural or synthetic sources:

- Starting from chiral amino alcohols or amino acids, the trifluoromethyl group is introduced via nucleophilic substitution or organometallic addition reactions.

- Protecting groups are employed to mask reactive amine or hydroxyl functionalities during intermediate steps to prevent side reactions.

- Final deprotection and salt formation yield the target hydrochloride compound.

This approach benefits from high stereochemical fidelity and can be optimized for scale-up.

Transition Metal-Catalyzed Cross-Coupling Reactions

Recent literature describes the use of copper-catalyzed coupling reactions for the construction of fluorinated amines:

- Diethyl malonate derivatives are reacted with aryl bromides in the presence of copper bromide and sodium hydride under reflux conditions in anhydrous solvents such as 1,4-dioxane.

- Subsequent transformation steps include cyclization with triazoles, chlorination, and nucleophilic substitution with amines to incorporate the trifluoromethylated side chain.

- Purification is achieved by silica gel chromatography or preparative reverse-phase HPLC.

Detailed Synthetic Procedures from Recent Research

The following general procedures have been reported for the synthesis of related trifluoromethylated amines, adaptable for this compound:

| Procedure | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| A | Synthesis of diethylmalonate derivatives | NaH, diethyl malonate, CuBr, aryl bromide | 60 °C reflux in 1,4-dioxane under N2 | Diethylmalonate derivatives as intermediates |

| B | Formation of dichloro-triazolopyrimidine derivatives | Diethylmalonate derivative, 3-amino-1,2,4-triazole, tributylamine, POCl3 | 170 °C sealed tube, then 130 °C for 6 h | Dichloro-triazolopyrimidine intermediates |

| C | Amination step | Dichloro-triazolopyrimidine, amine (HCl salt or free base), DMF | Room temperature, 0.5–16 h | Target amine derivatives |

| D | Side chain addition | NaH, aminoalcohol, trifluoroarene in DMSO/THF | 60 °C, 3–16 h | Final trifluoromethylated amine products purified by HPLC |

These procedures highlight the stepwise construction of the fluorinated amine moiety with stereochemical control and purification protocols.

Research Findings and Optimization

- Stereoselectivity: The use of chiral auxiliaries and catalysts is critical to achieve high enantiomeric excess of the (2S) isomer.

- Yield and Purity: Optimized reaction conditions such as temperature, solvent choice, and reagent equivalents significantly affect yields, often reaching moderate to good yields (>60%).

- Purification: Reverse-phase HPLC is commonly employed to isolate the hydrochloride salt with high purity, essential for pharmaceutical applications.

- Scalability: The described methods have been adapted for scale-up, with attention to reaction safety due to the use of reactive bases (NaH) and chlorinating agents (POCl3).

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Stereoselective Alkylation/Amination | Chiral amination of trifluoromethyl ketones | High stereochemical control | Requires chiral catalysts/auxiliaries |

| Chiral Building Blocks Approach | Use of protected chiral amino alcohols | High enantiopurity, scalable | Multi-step with protecting group manipulations |

| Transition Metal-Catalyzed Coupling | Cu-catalyzed coupling of malonate derivatives | Efficient C–C bond formation | Requires careful control of reaction conditions |

| Multi-step Cyclization and Substitution | Formation of triazolopyrimidine intermediates followed by amination | Access to diverse derivatives | Complex reaction sequences |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, in analogous trifluoroethylamine syntheses, methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride is reacted with trifluoromethyl sulfonates in tetrahydrofuran (THF) under nitrogen at 60°C for 27 hours, followed by purification via C18 reverse-phase chromatography (acetonitrile/water) . Optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of trifluoromethylating agent to substrate) and monitoring reaction progress via LCMS.

Q. How can the purity and stereochemical integrity of this compound be validated?

- Methodology :

- 1H-NMR : Key signals include methyl group resonances (δ 1.02 ppm for tert-butyl groups) and trifluoromethyl-related splitting patterns .

- LCMS/HPLC : Retention times and mass spectra (e.g., [M+H]+ peaks) confirm molecular weight and purity (>95%) .

- Chiral HPLC : Essential for verifying enantiomeric excess (ee) due to the (2S) configuration .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Hydrochloride salts generally exhibit good solubility in polar solvents (e.g., water, methanol, acetonitrile). For aqueous buffers, adjust pH to prevent freebase precipitation.

- Stability : Store at –20°C in inert atmospheres; avoid prolonged exposure to moisture or light, which may degrade the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and expected synthetic yields?

- Case Study : If NMR indicates impurities but HPLC shows high purity, cross-validate with 2D-NMR (COSY, HSQC) to assign signals correctly. For example, residual THF or diisopropylethylamine (DIPEA) byproducts may co-elute in HPLC but appear as distinct NMR peaks .

- Troubleshooting Table :

| Issue | Likely Cause | Solution |

|---|---|---|

| Low yield | Incomplete substitution | Increase reaction time (e.g., 48 hrs) or temperature (70°C) |

| Impurity at δ 3.8 ppm (NMR) | Unreacted starting material | Optimize stoichiometry or add scavenger resins |

Q. What mechanistic insights exist for the trifluoromethylation step in analogous compounds?

- Mechanism : Trifluoromethyl sulfonates act as electrophiles, reacting with amine nucleophiles via SN2 pathways. Steric hindrance from the 3-methyl group in (2S)-1,1,1-trifluoro-3-methylbutan-2-amine may slow kinetics, requiring elevated temperatures . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can researchers design enantioselective syntheses for scale-up applications?

- Strategy : Use chiral auxiliaries (e.g., tert-butyloxycarbonyl (Boc) groups) to control stereochemistry. For example, Boc-protected intermediates can be deprotected with HCl/dioxane to yield the hydrochloride salt without racemization .

- Scale-Up Table :

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Reaction Volume | 25 mL THF | 2 L THF |

| Purification | C18 column | Preparative HPLC |

| Yield | 70–80% | 60–65% |

Q. What are the implications of trifluoromethyl group lability in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.